N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride
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Overview
Description
N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfonimidoyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride typically involves the reaction of N,N-dimethyl-3-aminopropylamine with a sulfonimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-aminopropylamine: A precursor in the synthesis of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride.
Sulfonimidoyl Chloride Derivatives: Used in the synthesis of various sulfonimidoyl compounds.
Uniqueness
This compound is unique due to its specific combination of a sulfonimidoyl group and a propan-1-amine backbone This structure imparts distinct chemical properties, such as reactivity and stability, which are not commonly found in other organosulfur compounds
Properties
IUPAC Name |
N,N-dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2OS.2ClH/c1-8(2)5-4-6-10(3,7)9;;/h7H,4-6H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJNVIMDBQISFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS(=N)(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361643-60-7 |
Source
|
Record name | [3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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